molecular formula C81H123N21O30 B10784512 Unii-blm5wgp750 CAS No. 182082-01-5

Unii-blm5wgp750

Cat. No.: B10784512
CAS No.: 182082-01-5
M. Wt: 1871.0 g/mol
InChI Key: JIHUMPCYPNHMAS-DVRCXXCLSA-N
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Description

UNII-BLM5WGP750 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:

  • LogP (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media.
  • Synthetic Accessibility Score: 2.07 (scale 1–5, lower = easier to synthesize), reflecting a straightforward preparation using Pd-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water at 75°C .

Properties

CAS No.

182082-01-5

Molecular Formula

C81H123N21O30

Molecular Weight

1871.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C81H123N21O30/c1-8-39(5)65(79(129)89-41(7)67(117)92-47(24-27-61(111)112)70(120)88-34-59(109)90-50(30-43-18-20-44(105)21-19-43)73(123)99-55(37-104)81(131)132)102-77(127)53(32-62(113)114)91-60(110)35-87-69(119)46(17-13-14-28-82)94-71(121)48(22-25-56(84)106)95-74(124)51(29-42-15-11-10-12-16-42)96-76(126)54(33-63(115)116)97-75(125)52(31-58(86)108)98-78(128)64(38(3)4)100-80(130)66(40(6)9-2)101-72(122)49(23-26-57(85)107)93-68(118)45(83)36-103/h10-12,15-16,18-21,38-41,45-55,64-66,103-105H,8-9,13-14,17,22-37,82-83H2,1-7H3,(H2,84,106)(H2,85,107)(H2,86,108)(H,87,119)(H,88,120)(H,89,129)(H,90,109)(H,91,110)(H,92,117)(H,93,118)(H,94,121)(H,95,124)(H,96,126)(H,97,125)(H,98,128)(H,99,123)(H,100,130)(H,101,122)(H,102,127)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-/m0/s1

InChI Key

JIHUMPCYPNHMAS-DVRCXXCLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

The preparation of Unii-blm5wgp750 involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Unii-blm5wgp750, being a protein, undergoes various biochemical reactions rather than traditional chemical reactions. These include:

Scientific Research Applications

Unii-blm5wgp750 has several scientific research applications:

Mechanism of Action

The mechanism of action of Unii-blm5wgp750 involves its recognition by T-cells. The protein is processed by antigen-presenting cells and presented on the cell surface in conjunction with major histocompatibility complex molecules. This complex is recognized by T-cell receptors, leading to T-cell activation and an immune response. The molecular targets include T-cell receptors and major histocompatibility complex molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Key Substituents
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 Br, Cl, B(OH)₂
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 Br, Cl, B(OH)₂
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.72 2.84 0.18 Br, 2×Cl, B(OH)₂
(4-Bromo-2-fluorophenyl)boronic acid C₆H₅BBrFO₂ 218.82 1.92 0.35 Br, F, B(OH)₂

Key Differences:

Halogen Substitution Patterns:

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid are identical in formula and weight, suggesting they may be the same compound.
  • (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight (269.72 vs. 235.27) and lipophilicity (LogP 2.84 vs. 2.15), which reduces solubility (0.18 vs. 0.24 mg/mL) .
  • Fluorine substitution in (4-Bromo-2-fluorophenyl)boronic acid lowers molecular weight (218.82) and LogP (1.92), enhancing solubility (0.35 mg/mL).

Synthetic Methods: this compound is synthesized using Pd(II) catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) under mild conditions (75°C, 1.3 hours) . Compounds with multiple halogens (e.g., dichloro derivatives) may require harsher conditions or alternative catalysts to avoid steric hindrance during coupling reactions.

Pharmacological Profiles:

  • This compound shows high BBB permeability, while analogs with higher LogP (e.g., dichloro derivatives) may exhibit improved membrane penetration but reduced aqueous solubility, limiting bioavailability.
  • Fluorinated analogs (e.g., 4-Bromo-2-fluorophenylboronic acid) could display enhanced metabolic stability due to fluorine’s electronegativity, a common strategy in medicinal chemistry .

Research Implications

  • Drug Development: this compound’s balance of solubility and BBB permeability makes it a candidate for CNS drug precursors. However, analogs with fluorine substitutions offer tunable pharmacokinetics for peripheral targets.
  • Material Science: Boronic acids are critical in Suzuki-Miyaura cross-coupling reactions. The dichloro derivative’s steric bulk could hinder reactivity in certain substrates, whereas this compound’s simpler structure ensures broader applicability .

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